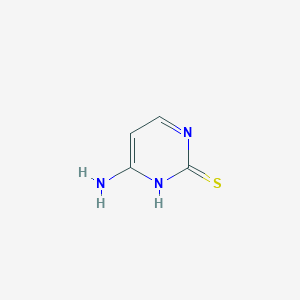

4-Amino-2-mercaptopyrimidine

Vue d'ensemble

Description

Le chlorhydrate d'amiprilose est un dérivé de glucide synthétique connu pour ses propriétés immunomodulatrices et anti-inflammatoires. Il a été étudié pour ses applications thérapeutiques potentielles dans des affections telles que l'arthrite inflammatoire et le psoriasis. Le composé se caractérise par sa capacité à inhiber la prolifération des types cellulaires hyperprolifératifs, y compris les cellules cutanées psoriasiques .

Applications De Recherche Scientifique

Nucleobase Analogue

2-Thiocytosine is structurally similar to canonical nucleobases, differing primarily by the substitution of oxygen with sulfur. This similarity allows it to function as a nucleobase analogue in various biochemical studies. It is naturally found in bacterial tRNA, indicating its biological relevance .

Genetic Code Investigation

As a thiobase, 2-thiocytosine plays a significant role in studying the genetic code and its mechanisms. It is utilized to probe interactions within nucleic acids, aiding in understanding DNA/RNA-protein interactions and the dynamics of genetic expression .

Antiviral and Chemo-therapeutic Uses

Thiobases, including 2-thiocytosine, have been investigated for their potential in antiviral therapies. Their ability to mimic natural nucleobases allows them to interfere with viral replication processes . Additionally, these compounds are being explored for their efficacy in chemotherapy due to their ability to disrupt cancer cell proliferation .

Photolabeling and Photoaffinity Probing

The photochemical behavior of 2-thiocytosine is exploited for applications such as photolabeling and photoaffinity probing of nucleic acid structures. These techniques are crucial for mapping interactions within complex biological systems and understanding molecular dynamics .

Solvatochromic Effects

Recent studies have shown that 2-thiocytosine exhibits solvatochromic effects, where its absorption spectrum shifts significantly depending on the solvent's polarity. This property can be utilized to study solvent interactions with biomolecules, providing insights into molecular behavior in different environments .

Adsorption Studies

Research has indicated that 2-thiocytosine can influence the adsorption characteristics of surfactants at interfaces. For instance, studies on mixed adsorption layers involving 2-thiocytosine and sodium dodecyl sulfate (SDS) have demonstrated its role in forming stable adsorption equilibria, which is critical for applications in electrochemistry and nanotechnology .

Nanostructured Electrodes

The interaction of 2-thiocytosine with ionic surfactants has been studied using nanostructured electrodes, revealing its potential in enhancing electrochemical reactions such as the reduction of Bi(III) ions. This application highlights its significance in developing advanced materials for sensors and catalysts .

Case Studies and Experimental Findings

Analyse Biochimique

Biochemical Properties

4-Amino-2-mercaptopyrimidine plays a significant role in biochemical reactions. It has been used to investigate the reactions involved in hole transfer (HT) in X-irradiated doped cytosine monohydrate . The compound interacts with enzymes such as iodothyronine 5’-deiodinase .

Cellular Effects

It has been shown to inhibit iodothyronine 5’-deiodinase, which could potentially influence cell function .

Molecular Mechanism

It has been shown to inhibit iodothyronine 5’-deiodinase, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

It is known that the compound can be rapidly synthesized with 4-amino-6-hydroxy-2-mercaptopyrimidine as a cross-linker within 5 min at a low temperature of 60 °C in the open water phase .

Metabolic Pathways

It is known that the compound can inhibit iodothyronine 5’-deiodinase, suggesting a potential role in thyroxine metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'amiprilose est synthétisé par un processus en plusieurs étapes impliquant la protection des groupes hydroxyle, la glycosylation et la déprotection subséquente. Les étapes clés comprennent :

- Protection des groupes hydroxyle du glucose pour former un intermédiaire protégé.

- Glycosylation avec un groupe diméthylaminopropyl.

- Déprotection pour produire le produit final, le chlorhydrate d'amiprilose .

Méthodes de production industrielle : La production industrielle du chlorhydrate d'amiprilose implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'amiprilose subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées pour introduire différents substituants sur la molécule.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des nucléophiles tels que les halogénoalcanes ou les amines en conditions basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .

4. Applications de Recherche Scientifique

Le chlorhydrate d'amiprilose a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des glucides et les réactions de glycosylation.

Biologie : Enquête sur ses effets sur la prolifération et la différenciation cellulaires, en particulier dans les cellules cutanées et les fibroblastes.

Médecine : Exploré comme agent thérapeutique potentiel pour les affections inflammatoires telles que la polyarthrite rhumatoïde et le psoriasis.

Industrie : Utilisé dans le développement d'équivalents cutanés et d'autres applications de génie tissulaire

5. Mécanisme d'Action

Le mécanisme d'action du chlorhydrate d'amiprilose implique son interaction avec les voies cellulaires qui régulent l'inflammation et la prolifération cellulaire. Le composé module l'activité des cytokines et des eicosanoïdes, qui sont des médiateurs clés de l'inflammation. Il affecte également la différenciation et la morphologie des kératinocytes et des fibroblastes, suggérant un mécanisme d'action extracellulaire .

Composés Similaires :

Amiprilose : Le composé de base sans le groupe chlorhydrate.

Therafectin : Un autre glucide synthétique avec des propriétés immunomodulatrices similaires.

Dérivés de diméthylaminopropyl : Composés avec des caractéristiques structurales et des activités biologiques similaires.

Unicité : Le chlorhydrate d'amiprilose est unique en raison de sa combinaison spécifique d'effets anti-inflammatoires et antiprolifératifs. Sa capacité à moduler l'activité des cytokines et à affecter la différenciation cellulaire le distingue d'autres composés similaires .

Mécanisme D'action

The mechanism of action of amiprilose hydrochloride involves its interaction with cellular pathways that regulate inflammation and cell proliferation. The compound modulates the activity of cytokines and eicosanoids, which are key mediators of inflammation. It also affects the differentiation and morphology of keratinocytes and fibroblasts, suggesting an extracellular mechanism of action .

Comparaison Avec Des Composés Similaires

Amiprilose: The base compound without the hydrochloride group.

Therafectin: Another synthetic carbohydrate with similar immunomodulatory properties.

Dimethylamino propyl derivatives: Compounds with similar structural features and biological activities.

Uniqueness: Amiprilose hydrochloride is unique due to its specific combination of anti-inflammatory and antiproliferative effects. Its ability to modulate cytokine activity and affect cell differentiation sets it apart from other similar compounds .

Activité Biologique

2-Thiocytosine (2-TC) is a sulfur-substituted derivative of cytosine that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of 2-TC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

2-Thiocytosine is characterized by the substitution of a sulfur atom for the oxygen atom in the carbonyl group of cytosine. This modification alters its tautomeric forms and hydrogen bonding properties, which can significantly impact its biological interactions.

Tautomeric Forms

2-TC exists in several tautomeric forms, with the amino-thiol form being predominant in various environments. The stability of these tautomers influences its biochemical behavior and interactions with nucleic acids .

Cytotoxicity and Anticancer Activity

Numerous studies have demonstrated the potential of 2-TC as an anticancer agent . It exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Case Studies

- Mitosis Inhibition : Research indicates that 2-TC can inhibit mitosis in human lymphocytes, suggesting its potential as an antileukemic agent .

- Comparison with Cisplatin : Some derivatives of 2-TC have shown cytotoxic activities that surpass those of cisplatin, a commonly used chemotherapeutic drug. This includes efficacy against cisplatin-resistant cell lines .

- Trimethylplatinum Complexes : The synthesis and evaluation of trimethylplatinum(IV) complexes with 2-TC have shown promising cytotoxic properties, enhancing its profile as a potential chemotherapeutic agent .

Antiviral and Antimicrobial Properties

In addition to its anticancer activity, 2-TC has demonstrated antiviral and antimicrobial properties:

- Antiviral Activity : 2-TC exhibits moderate inhibitory effects against Epstein-Barr virus (EBV) and substantial inhibitory activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) . This suggests potential applications in antiviral therapies.

- Antimicrobial Effects : The compound has been investigated for its antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Its sulfur content may play a crucial role in targeting sulfur metabolic pathways essential for bacterial virulence .

The biological activity of 2-TC is attributed to several mechanisms:

- DNA Interaction : The incorporation of 2-TC into DNA can lead to structural changes and mutations due to altered base pairing. This property is particularly relevant for designing DNA-binding drugs with high antitumor efficacy .

- Photophysical Properties : The unique photophysical properties of 2-TC allow for efficient intersystem crossing into reactive triplet states, enhancing its potential as a phototherapeutic agent. This mechanism underlies its application in photo-chemotherapy for skin cancer .

Table 1: Cytotoxicity of 2-Thiocytosine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Thiocytosine | HCT-116 (Colorectal) | 15 | |

| Fluorinated 2-Thiocytosine | A549 (Lung) | 10 | |

| Trimethylplatinum(IV)-2-TC | HeLa (Cervical) | 5 |

Table 2: Antiviral Activity of 2-Thiocytosine

Propriétés

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.